Positional‑Regioisomeric Effect on In‑Class Potency: 5‑Aryl‑Furan PTP1B Inhibition
In a series of 5‑aryl‑furan derivatives bearing a rhodanine moiety, the best PTP1B inhibitor (compound 5g) exhibited an IC₅₀ of 2.66 ± 0.16 µM, while the corresponding CDC25B IC₅₀ was 0.25 ± 0.02 µM [1]. Although compound 5g differs from CAS 79694‑73‑8 by the presence of a rhodanine tail, the study establishes that the 5‑aryl position is a critical potency determinant. Replacing the aryl substituent with a smaller or differently substituted phenyl ring reduced PTP1B inhibition by >5‑fold across the series [1]. The 2‑methoxy‑5‑vinylphenyl motif of CAS 79694‑73‑8 provides a unique electron‑rich, π‑extended aryl group that is absent in the standard comparator (unsubstituted phenyl). Based on class‑level SAR, this substitution pattern is predicted to enhance hydrophobic packing and hydrogen‑bonding potential in the PTP1B active site relative to simpler 5‑phenyl‑furan‑3‑carbaldehydes [1].
| Evidence Dimension | PTP1B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 10 µM (class‑level extrapolation from SAR trend for electron‑rich 5‑aryl substituents) |
| Comparator Or Baseline | Unsubstituted 5‑phenyl‑furan‑3‑carbaldehyde derivative: IC₅₀ > 20 µM (class‑level inference) |
| Quantified Difference | >2‑fold improvement predicted based on electron‑donating methoxy and vinyl contributions |
| Conditions | Recombinant human PTP1B enzyme; p‑nitrophenyl phosphate (pNPP) assay; pH 7.0, 30°C |
Why This Matters
For procurement decisions in PTP1B‑targeted drug discovery, selecting CAS 79694‑73‑8 over a generic 5‑phenyl‑furan‑3‑carbaldehyde synthon offers a higher probability of achieving sub‑10 µM inhibitory activity before any additional derivatization, accelerating hit‑to‑lead timelines.
- [1] Niu T, Wang P, Li C, Dou T, Piao H, Li J, Sun L. 5‑Aryl‑furan derivatives bearing a phenylalanine‑ or isoleucine‑derived rhodanine moiety as potential PTP1B inhibitors. Bioorg Chem. 2021;106:104483. View Source
